Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
“Ethyl 5-(1-(methylsulfonyl)piperidine-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate” is a compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Starting with an intermediate, it is coupled with ethyl 3-aminobenzoate or ethyl 4-aminobenzoate through a process . The mixture is then heated at 60 °C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into water, resulting in the formation of the compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups. It includes a pyrazolo[1,5-a]pyridine core, a piperidine ring, a carboxamide group, and a methylsulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and heating . The reactions are carried out under specific conditions, such as a certain temperature and the presence of certain catalysts .Scientific Research Applications
Microwave-Assisted Direct Amidation
Microwave-assisted treatment of related compounds has been utilized for producing corresponding carboxamides in good yields, indicating a method for functional group transformation in similar chemical structures (Milosevic et al., 2015).
Synthesis of Condensed Pyrazoles
Ethyl triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to the synthesis of various condensed pyrazoles (Arbačiauskienė et al., 2011).
Design and Synthesis of Novel Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues, including compounds with related structures, have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showcasing potential therapeutic applications (Jeankumar et al., 2013).
Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound with structural similarities, has been used for selective cyclocondensation with dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates (Lebedˈ et al., 2012).
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Novel heterocyclic compounds containing a sulfonamido moiety, derived from related precursors, have been synthesized and evaluated for their antibacterial activity, indicating potential for developing new antimicrobial agents (Azab et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-3-26-17(23)14-11-18-21-9-6-13(10-15(14)21)19-16(22)12-4-7-20(8-5-12)27(2,24)25/h6,9-12H,3-5,7-8H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISIKNSGVAQVOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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